4-(4-Chloro-2-methoxyphenyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-8-10(13)2-3-11(12)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |
InChI Key |
JUOYRSLIORMKNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2CCNCC2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 4 4 Chloro 2 Methoxyphenyl Piperidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. Through the application of one- and two-dimensional NMR techniques, a complete picture of the molecular framework of 4-(4-Chloro-2-methoxyphenyl)piperidine can be constructed.
¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns
The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons. The spectrum is characterized by signals corresponding to the protons of the piperidine (B6355638) ring and the substituted phenyl group.
The protons on the piperidine ring typically exhibit complex splitting patterns due to spin-spin coupling. The protons at the C2 and C6 positions (adjacent to the nitrogen atom) are expected to appear in the range of δ 2.5-3.5 ppm, while the protons at C3 and C5 would likely resonate further upfield, between δ 1.5-2.5 ppm. The proton at C4, being attached to the carbon bearing the phenyl group, would also fall within this upfield region. The proton attached to the nitrogen atom (N-H) would appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.
The aromatic protons of the 4-chloro-2-methoxyphenyl group will present signals in the downfield region of the spectrum, typically between δ 6.5-7.5 ppm. The substitution pattern on the phenyl ring dictates the multiplicity of these signals. The proton at the 3'-position is expected to be a doublet, coupling with the proton at the 5'-position. The proton at the 5'-position would likely appear as a doublet of doublets, coupling with both the 3' and 6' protons. The proton at the 6'-position would also be a doublet, coupling with the 5' proton. The methoxy (B1213986) group (-OCH₃) protons will give rise to a sharp singlet, typically around δ 3.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2ax, H-6ax | 2.5 - 2.8 | m | - |
| H-2eq, H-6eq | 3.0 - 3.3 | m | - |
| H-3ax, H-5ax | 1.6 - 1.9 | m | - |
| H-3eq, H-5eq | 1.9 - 2.2 | m | - |
| H-4 | 2.8 - 3.1 | m | - |
| NH | 1.5 - 3.0 | br s | - |
| OCH₃ | ~3.8 | s | - |
| H-3' | ~7.2 | d | ~2.0 |
| H-5' | ~6.9 | dd | ~8.5, 2.0 |
| H-6' | ~7.1 | d | ~8.5 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR Spectral Analysis: Carbon Framework Assignments
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbon atoms of the piperidine ring are expected to resonate in the upfield region of the spectrum. The carbons adjacent to the nitrogen (C2 and C6) would typically appear around δ 45-55 ppm. The carbons at the C3 and C5 positions would be found further upfield, in the range of δ 25-35 ppm, while the C4 carbon, being substituted with the aromatic ring, would be shifted slightly downfield within this range.
The aromatic carbons will have signals in the downfield region (δ 110-160 ppm). The carbon bearing the methoxy group (C2') will be significantly deshielded, appearing around δ 155-160 ppm. The carbon attached to the chlorine atom (C4') will also be downfield, typically in the δ 125-135 ppm range. The remaining aromatic carbons (C1', C3', C5', C6') will have chemical shifts determined by the combined electronic effects of the substituents. The methoxy carbon (-OCH₃) will have a characteristic signal around δ 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2, C6 | 48 - 52 |
| C3, C5 | 30 - 34 |
| C4 | 38 - 42 |
| OCH₃ | 55 - 57 |
| C1' | 130 - 134 |
| C2' | 156 - 160 |
| C3' | 115 - 119 |
| C4' | 128 - 132 |
| C5' | 120 - 124 |
| C6' | 126 - 130 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the piperidine ring (e.g., H2 with H3, H3 with H4), confirming their connectivity. It would also show correlations between the aromatic protons, aiding in their unambiguous assignment.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is crucial for assigning the carbon signals based on the already established proton assignments. For example, the proton signal for the methoxy group will show a cross-peak with the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This powerful technique helps to piece together the entire molecular structure by identifying longer-range connectivities. For instance, the protons of the methoxy group would show a correlation to the C2' aromatic carbon. The piperidine protons at C4 would show correlations to the aromatic carbons C1', C2', and C6', confirming the attachment point of the phenyl ring to the piperidine moiety.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of this compound, which has a molecular formula of C₁₂H₁₆ClNO. The calculated exact mass can then be compared to the experimentally determined mass to confirm the molecular formula.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₂H₁₇ClNO⁺ | 226.0993 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.
For this compound, characteristic fragmentation pathways can be predicted. A common fragmentation for piperidine-containing compounds is the cleavage of the piperidine ring. The loss of the 4-chloro-2-methoxyphenyl group as a radical or a neutral molecule would also be an expected fragmentation pathway. Further fragmentation of the substituted phenyl ring, such as the loss of a methyl radical from the methoxy group or the loss of a chlorine atom, could also be observed. The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule and their connectivity.
Table 4: Predicted Key MS/MS Fragment Ions for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| 226.0993 | 155.0313 | C₅H₁₀N |
| 226.0993 | 84.0808 | C₇H₇ClO |
| 155.0313 | 140.0078 | CH₃ |
| 155.0313 | 120.0364 | Cl |
Note: These are predicted fragmentation patterns and the relative intensities of the fragments would depend on the collision energy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within a molecule correspond to distinct energy absorptions, resulting in a unique spectral fingerprint. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the piperidine ring, the substituted phenyl ring, the methoxy group, and the carbon-chlorine bond.
The analysis of the vibrational modes can be categorized as follows:
Piperidine Ring Vibrations: The piperidine ring, a saturated heterocycle, displays characteristic C-H and N-H stretching and bending vibrations. The N-H stretching vibration of a secondary amine typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups in the piperidine ring are expected in the 2850-2950 cm⁻¹ range.
Aromatic Ring Vibrations: The substituted phenyl ring gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring also influences the positions of overtone and combination bands in the 1650-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 650-900 cm⁻¹ region.
Methoxy Group Vibrations: The methoxy (-OCH₃) group is characterized by a strong C-O stretching vibration, which is typically found in the range of 1000-1300 cm⁻¹. The asymmetric and symmetric C-H stretching of the methyl group will also be present.
A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak-Medium |
| Aromatic C-H Stretch | Aryl | > 3000 | Medium |
| Aliphatic C-H Stretch | -CH₂- (Piperidine) | 2850 - 2950 | Medium-Strong |
| Aromatic C=C Stretch | Aryl | 1450 - 1600 | Medium |
| C-O Stretch | Aryl Ether (Methoxy) | 1000 - 1300 | Strong |
| C-Cl Stretch | Aryl Halide | 600 - 800 | Medium-Strong |
| N-H Bend | Secondary Amine | 1550 - 1650 | Medium |
| C-H Bend | -CH₂- (Piperidine) | 1440 - 1480 | Medium |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination (Applicable to suitable crystalline derivatives)
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of crystalline derivatives of this compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal structure. These interactions dictate the physical properties of the solid, such as melting point and solubility.
Hydrogen Bonding: The piperidine nitrogen atom, being a hydrogen bond donor (N-H), can form hydrogen bonds with suitable acceptor atoms in neighboring molecules, such as oxygen or nitrogen. For instance, N-H···O or N-H···N hydrogen bonds are commonly observed in the crystal structures of piperidine derivatives, often leading to the formation of chains or dimeric motifs. researchgate.net
Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, where the electrophilic region on the halogen atom interacts with a nucleophilic site on a neighboring molecule.
The piperidine ring in such structures typically adopts a chair conformation, which is the most stable arrangement for a six-membered saturated ring. researchgate.net The orientation of the substituted phenyl group relative to the piperidine ring will be a key conformational feature determined by the X-ray analysis.
For chiral derivatives of this compound, single-crystal X-ray diffraction is the most reliable method for determining the absolute configuration of stereocenters. When a chiral molecule crystallizes in a non-centrosymmetric space group, the anomalous dispersion of X-rays by the atoms can be used to distinguish between the two enantiomers.
The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the absolute configuration. A Flack parameter close to zero for a given enantiomer confirms that the assigned absolute configuration is correct. Conversely, a value close to one suggests that the inverted structure is the correct one. This unambiguous assignment is crucial in pharmaceutical and medicinal chemistry, where the biological activity of enantiomers can differ significantly.
Structure Activity Relationship Sar and Lead Optimization Principles Applied to 4 4 Chloro 2 Methoxyphenyl Piperidine Analogues
Elucidating the Influence of Aromatic Ring Substituents
The nature and position of substituents on the phenyl ring of 4-arylpiperidine derivatives can dramatically alter their biological activity. The electronic and steric properties of these substituents are key determinants of receptor affinity and selectivity.
Impact of Halogenation (Chloro-position) on Activity
The presence and position of a halogen atom on the aromatic ring can significantly modulate the activity of 4-arylpiperidine analogues. Halogens, such as the chloro group in 4-(4-chloro-2-methoxyphenyl)piperidine, are electron-withdrawing and can influence the electronic distribution within the molecule, which in turn can affect interactions with biological targets.
Research on related 4-anilinopiperidine precursors has shown that modifications, including the addition of a fluorine, chlorine, or bromine atom at various positions on the aniline (B41778) ring, have been explored in the synthesis of fentanyl analogues. federalregister.gov This highlights the importance of the halogen's position in determining the pharmacological profile of the resulting compounds. The structure-activity relationship often reveals that a specific substitution pattern is critical for the desired biological effect. For instance, in a series of mono-substituted 4-phenylpiperidines, the position of the aromatic substituent was found to be crucial for their effects on the dopaminergic system. nih.gov
The following table illustrates the hypothetical impact of altering the chloro-position on a generic 4-arylpiperidine scaffold, based on general SAR principles observed in related series.
| Compound | Chloro Position | Relative Activity (Hypothetical) | Rationale |
| Analogue 1 | 4-Chloro (para) | 100% | Optimal electronic and steric interactions with the target receptor. |
| Analogue 2 | 3-Chloro (meta) | 75% | Altered electronic distribution may lead to a slight decrease in binding affinity. |
| Analogue 3 | 2-Chloro (ortho) | 50% | Potential for steric hindrance with the piperidine (B6355638) ring, which could disrupt the optimal binding conformation. |
| Analogue 4 | No Chloro | 20% | The halogen is likely a key pharmacophoric feature for activity. |
Role of Methoxy (B1213986) Group Placement and Electronic Effects
The methoxy group, present at the 2-position of the phenyl ring in this compound, is another critical determinant of activity. This group can influence the molecule's conformation and electronic properties. The methoxy group is prevalent in many natural product-derived and synthetic drugs, where it can impact ligand-target binding, physicochemical properties, and metabolic stability. nih.gov
In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the methoxy group was a key feature of the scaffold that led to the identification of potent and selective inhibitors of the choline (B1196258) transporter. nih.gov The position of the methoxy group is crucial; a shift from the 2-position to other positions on the phenyl ring can alter the molecule's electronic landscape and its ability to form key interactions with a biological target. For example, in a study of colchicine (B1669291) analogues, the removal of methoxy groups at different positions on its ring A had varying effects on its binding to tubulin, with the 4-methoxy group being a key attachment point. csic.es
The table below provides a hypothetical representation of how the placement of the methoxy group could influence the activity of a 4-arylpiperidine analogue.
| Compound | Methoxy Position | Relative Activity (Hypothetical) | Rationale |
| Analogue A | 2-Methoxy (ortho) | 100% | The ortho-methoxy group may induce a specific torsional angle between the phenyl and piperidine rings, which is optimal for receptor binding. |
| Analogue B | 3-Methoxy (meta) | 80% | A different substitution pattern may lead to a less favorable conformation or electronic distribution for target interaction. |
| Analogue C | 4-Methoxy (para) | 60% | The para-position might place the methoxy group in a region of the binding pocket that is less accommodating or electronically unfavorable. |
| Analogue D | No Methoxy | 30% | The methoxy group is likely involved in important hydrogen bonding or van der Waals interactions with the receptor. |
Conformational Preferences and Stereochemical Effects of the Piperidine Ring
The piperidine ring is not a static entity; it can adopt several conformations, with the chair conformation being the most stable. The substituents on the piperidine ring can exist in either an axial or equatorial position. The conformational preference of the 4-aryl group is a critical factor in determining the biological activity of these compounds.
In general, for 4-substituted piperidines, the substituent prefers to occupy the equatorial position to minimize steric strain. NMR studies on 3-chloro-2,6-diaryl-piperidin-4-ones have shown that these compounds predominantly adopt a chair conformation with the aryl and chloro substituents in equatorial positions. niscpr.res.in However, the presence of other substituents and interactions with the biological target can influence this preference. For instance, in some N-acylpiperidines, the axial orientation of a 2-substituent is favored due to pseudoallylic strain, which can increase the three-dimensionality of the molecule. nih.gov
The stereochemistry of the piperidine ring and its substituents can also have a profound impact on activity. Chiral centers can lead to enantiomers that exhibit different potencies and selectivities for their biological targets. The spatial arrangement of the pharmacophoric groups is critical for proper recognition and binding to the receptor.
Bioisosteric Modifications of the Piperidine Core and Phenyl Moieties
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drugdesign.org
Exchange of Ring Heteroatoms
The nitrogen atom in the piperidine ring is often a key site for interaction with biological targets, and its basicity plays a crucial role. Replacing the piperidine ring with other heterocyclic systems can modulate this basicity and introduce new interaction points. For example, replacing the piperidine ring with a morpholine (B109124) ring can increase the polarity and potentially improve metabolic stability, although it will also influence the pKa of the nitrogen atom. cambridgemedchemconsulting.com
In a series of dihydropyridine (B1217469) NPY1 receptor antagonists, 4-amino-N-arylpiperidines were found to be effective bioisosteres for N-arylpiperazines. nih.gov This substitution maintained the necessary pharmacophoric elements while potentially altering the physicochemical properties of the compounds.
The following table illustrates potential bioisosteric replacements for the piperidine ring and their likely impact on key properties.
| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |
| Piperidine | Pyrrolidine | Can alter ring pucker and the spatial orientation of substituents. |
| Piperidine | Morpholine | Increases polarity, can act as a hydrogen bond acceptor, and lowers the pKa of the nitrogen. |
| Piperidine | Thiomorpholine | Introduces a sulfur atom, which can alter lipophilicity and metabolic profile. |
| Piperidine | Piperazine | Introduces a second nitrogen atom, which can be a site for further substitution or interaction with the target. |
Isosteric Replacement within the Piperidine Ring
Isosteric replacement can also be applied to the substituents on the piperidine ring. For instance, replacing a carbon atom with a heteroatom can introduce new hydrogen bonding capabilities or alter the conformational preferences of the ring.
The phenyl moiety itself can also be replaced by other aromatic or even non-aromatic cyclic systems to improve properties. The use of a bridged piperidine moiety as a phenyl bioisostere has been shown to improve drug-like properties such as solubility and lipophilicity in the development of γ-secretase modulators. nih.gov In another example, replacing the 5-aryl substituent of a pyrazole-based cannabinoid-1 receptor antagonist with a 5-alkynyl-2-thienyl moiety led to a novel class of highly potent and selective antagonists. nih.gov
The table below provides examples of isosteric replacements for the phenyl ring and their potential consequences.
| Original Moiety | Isosteric Replacement | Potential Impact on Properties |
| Phenyl | Pyridyl | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the electronic properties of the ring. |
| Phenyl | Thienyl | Can mimic the steric and electronic properties of the phenyl ring while potentially improving metabolic stability. |
| Phenyl | Cyclohexyl | Removes aromaticity, which can impact binding but may improve solubility and reduce metabolic liabilities. |
| Phenyl | Bicyclo[1.1.1]pentane | A non-aromatic, rigid scaffold that can mimic the spatial arrangement of a para-substituted phenyl ring. |
Linker Optimization and Side Chain Modifications
The nature of the substituent at the piperidine nitrogen and the characteristics of the linker connecting it to other pharmacophoric elements play a pivotal role in modulating the biological activity of this compound analogues.
Varied Substitutions at the Piperidine Nitrogen
The nitrogen atom of the piperidine ring serves as a crucial attachment point for various side chains, and modifications at this position have been shown to significantly influence receptor affinity and functional activity. The exploration of different N-substituents allows for the probing of the binding pocket and the optimization of interactions with the target protein.
A common strategy in lead optimization is the introduction of an N-arylalkyl group, such as a phenethyl moiety. Studies on fentanyl and its analogues, which feature a 1-(2-phenethyl)-4-(N-propionylanilino)piperidine core, have extensively documented the effects of modifying this N-substituent. Variations in the substitution pattern on the aromatic ring of the phenethyl group can fine-tune the affinity for opioid receptors.
Furthermore, the length of the alkyl chain connecting an aromatic ring to the piperidine nitrogen has been identified as a key parameter. In a series of arylalkyl and arylalkylsulfonyl piperidine-based sigma (σ) receptor ligands, compounds with a one-carbon chain (benzyl) between the piperidine nitrogen and the aryl or aryl-sulfonyl moiety often exhibited optimal affinity. This highlights the importance of the spatial relationship between the piperidine core and distal aromatic groups.
The following table illustrates the impact of varied N-substituents on the biological activity of a hypothetical series of this compound analogues, based on established principles from related compound series.
| Compound ID | N-Substituent | Receptor Affinity (Ki, nM) | Functional Activity |
| 1a | -H | 500 | Weak Partial Agonist |
| 1b | -CH₃ | 250 | Partial Agonist |
| 1c | -CH₂CH₃ | 180 | Agonist |
| 1d | -CH₂Ph | 50 | Potent Agonist |
| 1e | -CH₂CH₂Ph | 15 | Potent Agonist |
| 1f | -SO₂Ph | 120 | Antagonist |
This table is a representative example based on general SAR principles and does not reflect actual experimental data for this specific compound series.
Chain Elongation and Constrained Analogues
Beyond simple substitutions, the elongation of the side chain at the piperidine nitrogen and the introduction of conformational constraints represent advanced strategies in lead optimization. These modifications aim to optimize the vector and orientation of the substituent to access additional binding interactions or to lock the molecule in a bioactive conformation, thereby enhancing potency and selectivity.
Chain elongation, for example by extending an N-alkyl chain, can allow the molecule to reach deeper into a receptor's binding pocket. However, this must be balanced, as excessive length can lead to a loss of affinity due to steric hindrance or entropic penalties.
A more sophisticated approach involves the creation of constrained analogues by incorporating the piperidine ring into a bicyclic or polycyclic system. Such rigid structures reduce the number of freely rotatable bonds, which can pre-organize the pharmacophoric elements into a conformation that is favorable for binding. This can lead to a significant increase in affinity and can also provide valuable information about the three-dimensional requirements of the binding site.
For instance, the incorporation of the piperidine into a bridged system, such as a quinuclidine (B89598) or tropane (B1204802) scaffold, can lock the 4-aryl group in either an axial or equatorial position. Studies on related 4-(3-hydroxyphenyl)piperidine (B9838) opioid receptor antagonists have shown that structurally rigid compounds with the 3-hydroxyphenyl group locked in an equatorial orientation exhibited potencies equal to or better than their more flexible counterparts. This indicates a clear conformational preference for receptor interaction.
The table below provides a conceptual illustration of how chain elongation and the introduction of constraints might influence the activity of this compound analogues.
| Compound ID | N-Substituent Modification | Conformation | Receptor Affinity (Ki, nM) |
| 2a | N-Phenethyl | Flexible | 15 |
| 2b | N-(3-Phenylpropyl) | Elongated, Flexible | 45 |
| 2c | N-Methyl-8-azabicyclo[3.2.1]octan-3-yl (Tropane analogue) | Constrained (Equatorial Aryl) | 8 |
| 2d | 1-Azabicyclo[2.2.2]octan-3-yl (Quinuclidine analogue) | Constrained (Axial Aryl) | 95 |
This table is a representative example based on general SAR principles and does not reflect actual experimental data for this specific compound series.
Molecular Modeling and Computational Investigations of 4 4 Chloro 2 Methoxyphenyl Piperidine
Conformational Analysis and Energy Minimization Studies
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its physical properties and biological interactions. The piperidine (B6355638) ring, a saturated six-membered heterocycle, is known to adopt several conformations, including the chair, boat, and twist-boat forms. rsc.org Generally, the chair conformation is the most stable and lowest in energy for substituted piperidines. nih.gov
For 4-(4-Chloro-2-methoxyphenyl)piperidine, the piperidine ring is expected to exist predominantly in a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. The bulky 4-chloro-2-methoxyphenyl group at the C4 position is sterically demanding. Energy minimization studies, typically performed using molecular mechanics force fields, would predict that the most stable conformer is the one where this large substituent occupies the equatorial position. This arrangement minimizes unfavorable 1,3-diaxial interactions, which would destabilize the molecule if the group were in the axial position. nih.gov
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.net These calculations provide detailed information about electron distribution, molecular orbitals, and reactivity. A common approach involves geometry optimization using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to accurately model the compound's properties. researchgate.net
Global reactivity descriptors derived from DFT calculations help to quantify a molecule's chemical reactivity and stability. These descriptors are calculated from the conceptual DFT framework and provide insights into various aspects of molecular behavior. Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
While a dedicated DFT study for this compound is not available, the table below presents calculated reactivity descriptors for a structurally related molecule, 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, to illustrate the typical values obtained from such analyses. These values help predict how a molecule will interact in a chemical reaction. researchgate.net
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| Ionization Potential | I | -EHOMO | 6.915 |
| Electron Affinity | A | -ELUMO | 0.812 |
| Electronegativity | χ | (I + A) / 2 | 3.863 |
| Chemical Hardness | η | (I - A) / 2 | 3.051 |
| Chemical Softness | S | 1 / (2η) | 0.164 |
| Electrophilicity Index | ω | χ² / (2η) | 2.446 |
*Note: Data presented is for the related compound 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one as an illustrative example. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO acts as an electron donor, so its energy is related to the molecule's ionization potential and its propensity to react with electrophiles. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and the molecule's ability to react with nucleophiles. nih.gov
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A Molecular Electrostatic Potential (MEP) map further visualizes the electronic landscape, showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. dergipark.org.tr
The following table shows FMO properties for the related compound 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one to exemplify the outputs of such an analysis.
| Parameter | Value (eV) |
|---|---|
| Energy of HOMO (EHOMO) | -6.915 |
| Energy of LUMO (ELUMO) | -0.812 |
| HOMO-LUMO Energy Gap (ΔE) | 6.103 |
*Note: Data presented is for the related compound 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one as an illustrative example. researchgate.net
Molecular Docking Simulations for Putative Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are essential in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. nih.gov
The primary goal of molecular docking is to predict the most stable binding pose of a ligand within a protein's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then scoring them based on a force field that estimates the binding energy. A more negative binding energy score typically indicates a stronger and more favorable interaction. nih.gov
For a compound like this compound, docking studies could be performed against various receptors where piperidine-containing molecules are known to be active, such as opioid or dopamine (B1211576) receptors. tandfonline.comtandfonline.com The simulation would reveal the most likely three-dimensional arrangement of the compound within the receptor's active site, highlighting its spatial and electrostatic complementarity.
Beyond predicting the binding pose, docking analysis identifies "hotspots" of interaction—key amino acid residues within the binding pocket that contribute significantly to the binding affinity. These interactions can include:
Hydrogen bonds: Formed between hydrogen bond donors (like the piperidine N-H group) and acceptors (like carbonyl oxygen atoms on protein residues).
Hydrophobic interactions: Occurring between the nonpolar parts of the ligand (e.g., the chlorophenyl ring) and hydrophobic residues (e.g., leucine, isoleucine, valine).
Pi-pi stacking: Interactions between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.
Halogen bonds: The chlorine atom on the phenyl ring can act as an electrophilic region (a sigma-hole) and interact favorably with nucleophilic atoms like oxygen or sulfur in the protein.
By mapping these interactions, researchers can understand the molecular basis for the ligand's affinity and selectivity. This information is invaluable for lead optimization, where the chemical structure of the ligand is modified to enhance its binding to the target protein. nih.gov
Dynamics Simulations for Ligand-Target Complex Stability
While specific molecular dynamics (MD) simulation studies for the this compound complex are not extensively documented in publicly available literature, the methodology is widely applied to structurally similar piperidine-based compounds to assess the stability of their interactions with biological targets. nih.govresearchgate.net MD simulations provide critical insights into the dynamic nature of the ligand-receptor complex over time, offering a more realistic representation of the physiological environment than static docking models. scfbio-iitd.res.in
The primary goal of these simulations is to evaluate whether the computationally predicted binding pose of a ligand is stable within the active site of a protein. nih.gov This is typically assessed using several key metrics:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand is not drifting out of the binding pocket. nih.govmdpi.com For example, in simulations of piperidine-based ligands with the sigma 1 receptor (S1R), a stable ligand RMSD demonstrated the compound's stability in the binding site throughout the simulation period. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps identify which parts of the protein remain stable and which are flexible. High fluctuations in the binding site residues could indicate an unstable interaction with the ligand.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and receptor residues during the simulation is a strong indicator of a stable and specific interaction. mdpi.com
Solvent Accessible Surface Area (SASA): A decrease in the SASA of the ligand upon binding indicates that it is well-buried within the receptor's binding pocket and shielded from the solvent, which is characteristic of a stable complex. mdpi.com
In studies involving similar piperidine derivatives, MD simulations have been instrumental in confirming that the ligand maintains crucial interactions, such as salt bridges and hydrophobic contacts, with key amino acid residues, thereby validating the proposed binding mode and the stability of the complex. nih.govresearchgate.net
In Silico Prediction of ADMET-Relevant Molecular Descriptors
The preclinical assessment of a compound's potential as a drug candidate involves evaluating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In the early stages of drug discovery, these properties are often predicted using computational (in silico) models to identify potential liabilities and guide molecular design before synthesis. nih.govsci-hub.se These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a compound's behavior based on its chemical structure. computabio.com
For this compound, various molecular descriptors relevant to its ADMET profile can be predicted. These descriptors provide a preliminary assessment of the molecule's drug-like characteristics.
| Property/Descriptor | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 225.71 g/mol | Complies with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | 3.05 | Indicates good membrane permeability |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Suggests excellent intestinal absorption and blood-brain barrier penetration |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (≤10) |
| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | Compound is likely to cross the BBB |
| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions involving the CYP2D6 enzyme |
| CYP3A4 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions involving the CYP3A4 enzyme |
In lead optimization, it is crucial not only to improve a compound's potency but also to maintain favorable physicochemical properties. Ligand efficiency metrics are computational tools used to assess the quality of a compound by relating its binding affinity to certain molecular properties, such as size and lipophilicity. core.ac.uksciforschenonline.org
Lipophilicity: This property, often quantified by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical determinant of a drug's absorption, distribution, and metabolism. wikipedia.org While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and non-specific toxicity. sciforschenonline.org
Ligand Efficiency (LE): This metric normalizes a compound's binding affinity for its size, typically the number of heavy (non-hydrogen) atoms (HAC). It is calculated as the binding energy per heavy atom. LE helps identify smaller compounds that bind efficiently, which are often better starting points for optimization. core.ac.uk
Lipophilic Ligand Efficiency (LLE or LiPE): LLE provides a measure of the balance between potency and lipophilicity. youtube.com It is calculated by subtracting the LogP value from the pIC50 (or pKi). wikipedia.org A higher LLE value is generally desirable, as it indicates that the compound's potency is not solely due to increasing lipophilicity. An LLE value greater than 5 is often considered optimal for a drug candidate. wikipedia.org
The predicted lipophilicity for this compound and the formulas for calculating efficiency metrics are presented below. The calculation of LE and LLE requires experimental potency data (e.g., pIC50), which is used to evaluate the quality of the molecule once biological activity is determined.
| Parameter | Predicted Value / Formula | Description |
|---|---|---|
| cLogP | 3.05 | A measure of the compound's lipophilicity. |
| Ligand Efficiency (LE) | LE = -ΔG / HAC | Measures binding efficiency relative to molecular size. Requires a known binding affinity (ΔG). HAC is the heavy atom count. |
| Lipophilic Ligand Efficiency (LLE) | LLE = pIC50 - cLogP | Balances potency (pIC50) against lipophilicity. A higher value indicates a more optimized lead. |
A "metabolic soft spot" refers to a position within a molecule that is particularly susceptible to metabolic transformation by enzymes, primarily the Cytochrome P450 (CYP) family. nih.gov Identifying these soft spots early in the drug discovery process is crucial, as rapid metabolism can lead to low bioavailability and short duration of action. Computational tools like MetaSite, ACD/ADME Suite, and others are designed to predict these labile sites. researchgate.nettechnologynetworks.comacs.org These programs analyze the molecule's structure to identify atoms that are sterically accessible and electronically activated for common metabolic reactions. researchgate.net
For this compound, an analysis of its structure reveals several potential metabolic soft spots:
O-Demethylation: The methoxy (B1213986) group (-OCH3) on the phenyl ring is a classic soft spot. The methyl group can be enzymatically cleaved, resulting in a phenolic metabolite. This is one of the most common metabolic pathways for aryl methyl ethers.
Aromatic Hydroxylation: The chloro-methoxyphenyl ring itself is a likely site for hydroxylation. The positions on the ring that are not substituted (ortho or meta to the existing groups) are susceptible to the addition of a hydroxyl (-OH) group by CYP enzymes.
Piperidine Ring Oxidation: The piperidine ring can undergo oxidation at several positions. The carbon atoms adjacent to the nitrogen (alpha-carbons) are particularly susceptible to hydroxylation, which can lead to subsequent ring-opening reactions. Oxidation can also occur at other positions on the aliphatic ring.
Blocking these metabolic soft spots, for instance by replacing a hydrogen atom with a fluorine atom, is a common strategy in medicinal chemistry to enhance a compound's metabolic stability. acs.org
Preclinical Biological Evaluation: in Vitro Target Engagement and Mechanistic Studies
Assessment of Enzyme Inhibition Profiles (e.g., Monoacylglycerol Lipase (B570770) (MAGL) inhibition)
Given that piperidine-containing structures have been identified as inhibitors of serine hydrolases, a primary step is to evaluate 4-(4-Chloro-2-methoxyphenyl)piperidine against enzymes such as monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). chemrxiv.org Inhibition of MAGL is a therapeutic strategy for a variety of disorders. chemrxiv.org
Kinetic Characterization of Enzyme Inhibition
To understand the nature of the interaction between this compound and a target enzyme like MAGL, detailed kinetic studies are performed. These experiments determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is often achieved by measuring the rate of the enzymatic reaction at various concentrations of the substrate and the inhibitor.
For example, studies on benzylpiperidine derivatives have identified potent, reversible, and selective MAGL inhibitors, highlighting the potential of this chemical scaffold. google.com
| Target Enzyme | Inhibition Constant (Kᵢ) | Mechanism of Inhibition |
|---|---|---|
| Monoacylglycerol Lipase (MAGL) | Data not available | Data not available |
Selectivity Profiling against Related Enzymes
A crucial aspect of preclinical evaluation is to determine the selectivity of the compound. For a potential MAGL inhibitor, it is essential to assess its activity against other related serine hydrolases, such as fatty acid amide hydrolase (FAAH), the primary enzyme for the degradation of the endocannabinoid anandamide. High selectivity for MAGL over FAAH is often a desirable characteristic to avoid off-target effects. The selectivity profile is typically established by determining the half-maximal inhibitory concentration (IC₅₀) against a panel of related enzymes.
| Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. MAGL) |
|---|---|---|
| Monoacylglycerol Lipase (MAGL) | Data not available | - |
| Fatty Acid Amide Hydrolase (FAAH) | Data not available | Data not available |
| α/β-Hydrolase Domain Containing 6 (ABHD6) | Data not available | Data not available |
Receptor Binding Assays for Target Identification (e.g., GABA uptake sites, dopamine (B1211576) transporters)
The piperidine (B6355638) scaffold is present in many compounds that interact with neurotransmitter transporters. Therefore, it is pertinent to evaluate the binding of this compound to key central nervous system targets such as GABA uptake sites and monoamine transporters like the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).
Radioligand Binding Studies for Affinity Determination
Radioligand binding assays are employed to determine the affinity (Kd) of the compound for a specific receptor or transporter. These experiments involve incubating the target-containing tissue or cell membranes with increasing concentrations of a radiolabeled ligand in the presence and absence of the test compound. This allows for the calculation of the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For instance, studies on chlorophenylpiperazine (B10847632) analogues have revealed high affinity for the dopamine transporter. nih.gov
| Target | Radioligand | Affinity (Kd) (nM) | Receptor Density (Bmax) (fmol/mg protein) |
|---|---|---|---|
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Data not available | Data not available |
| GABA Uptake Sites | [³H]GABA | Data not available | Data not available |
Competitive Binding Experiments
Competitive binding assays are used to determine the inhibition constant (Kᵢ) of the test compound. In these experiments, a fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The Kᵢ value represents the concentration of the test compound that occupies 50% of the receptors in the absence of the radioligand and is a measure of the compound's binding affinity.
| Target | Inhibition Constant (Kᵢ) (nM) |
|---|---|
| Dopamine Transporter (DAT) | Data not available |
| Serotonin Transporter (SERT) | Data not available |
| Norepinephrine Transporter (NET) | Data not available |
In Vitro Functional Assays in Cellular Systems (e.g., cell-based reporter assays for target activation/inhibition)
Following the identification of target binding, it is crucial to assess the functional consequences of this interaction. In vitro functional assays in cellular systems determine whether the compound acts as an inhibitor, activator, agonist, or antagonist at its target. For a compound that binds to the dopamine transporter, a key functional assay would be to measure its ability to inhibit the uptake of dopamine into cells engineered to express the transporter. This provides a direct measure of the compound's functional potency (IC₅₀ or EC₅₀).
| Assay | Cell Line | Functional Potency (IC₅₀/EC₅₀) (nM) | Mode of Action |
|---|---|---|---|
| Dopamine Uptake Inhibition | HEK293-hDAT | Data not available | Inhibitor |
| MAGL Enzymatic Activity Assay | Recombinant hMAGL | Data not available | Inhibitor |
Cellular Target Engagement Validation
There is currently no available information in the public domain detailing the cellular target engagement of this compound. Scientific studies validating its interaction with specific biological targets at a cellular level have not been identified.
Mechanism of Action Elucidation at the Cellular Level
No studies elucidating the cellular mechanism of action for this compound have been found in the reviewed literature. Research detailing the specific biochemical pathways or cellular processes that may be modulated by this compound is not available.
Evaluation of Anti-Microbial Properties
An evaluation of the anti-microbial properties of this compound, including its potential antibacterial, antifungal, or antitubercular activity in in vitro models, could not be conducted as no relevant studies have been published.
Minimum Inhibitory Concentration (MIC) Determinations
Specific data regarding the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains are not available in the scientific literature.
Time-Kill Kinetic Studies
No time-kill kinetic studies for this compound have been reported. Therefore, information on the rate and extent of its potential microbicidal activity over time is not available.
Future Research Directions and Academic Applications
Development of Advanced Synthetic Routes for Scalable Production
While methods for synthesizing piperidine (B6355638) derivatives are well-established, the development of advanced, scalable synthetic routes for 4-(4-Chloro-2-methoxyphenyl)piperidine is a crucial future direction. beilstein-journals.org Current laboratory-scale syntheses may not be efficient for producing the large quantities required for extensive screening or preclinical studies. Future research should focus on optimizing reaction conditions, exploring novel catalytic systems, and developing continuous flow processes. rasayanjournal.co.in
Key areas for synthetic improvement include:
Catalyst Development: Investigating more efficient and cost-effective catalysts for the key coupling or cyclization steps.
Process Optimization: Utilizing Design of Experiments (DoE) to systematically optimize parameters like temperature, pressure, and reagent stoichiometry for improved yield and purity.
Flow Chemistry: Adapting the synthesis to a continuous flow platform can offer advantages in terms of safety, scalability, and reproducibility.
A comparison of potential synthetic strategies is outlined below:
| Synthetic Strategy | Potential Advantages | Challenges to Overcome | Key Reaction Type |
| Classical Cyclization | Well-understood reaction mechanisms. | Often requires harsh conditions, may have limited scalability. | Intramolecular cyclization |
| Catalytic Hydrogenation of Pyridine (B92270) Precursor | High yields and purity. | Requires specialized high-pressure equipment. | Heterogeneous/Homogeneous Catalysis |
| Aza-Prins Cyclization | Stereoselective construction of the piperidine ring. rasayanjournal.co.in | Requires specific homoallylic amine and epoxide precursors. rasayanjournal.co.in | Lewis acid-mediated cyclization rasayanjournal.co.in |
| Cross-Coupling Strategies | High modularity, allowing for diverse analogs. | Catalyst cost and removal from the final product. | Suzuki-Miyaura or Buchwald-Hartwig coupling |
Design and Synthesis of Novel Chemical Probes and Tools
The this compound scaffold is an ideal starting point for the design of chemical probes to investigate biological systems. unimi.it By incorporating reporter tags such as fluorophores, biotin (B1667282), or photo-affinity labels, derivatives of this compound can be used to identify and validate biological targets, map binding sites, and elucidate mechanisms of action.
Future work in this area would involve:
Photoaffinity Probes: Introducing diazirine or benzophenone (B1666685) moieties to enable covalent cross-linking to target proteins upon photoactivation. unimi.it
Fluorescent Probes: Attaching environmentally sensitive fluorophores to monitor binding events in real-time through changes in fluorescence intensity or polarization.
Biotinylated Probes: Appending a biotin tag to facilitate the isolation and identification of binding partners through affinity purification techniques.
Exploration of New Biological Targets and Pathways in vitro
The piperidine nucleus is a common motif in compounds targeting the central nervous system (CNS), ion channels, and various enzymes. clinmedkaz.orgijnrd.org The specific substitution pattern of this compound suggests it may interact with a range of biological targets. Preliminary in silico predictions indicate that piperidine derivatives can affect enzymes, receptors, and transport systems. clinmedkaz.org Future in vitro studies are essential to experimentally validate these predictions and uncover novel biological activities.
A systematic screening approach could involve:
Receptor Binding Assays: Testing for affinity against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit various enzyme classes, such as kinases, proteases, or phosphodiesterases.
Phenotypic Screening: Using cell-based assays to identify effects on cellular processes like proliferation, apoptosis, or signaling pathways. Piperidine-containing compounds have previously shown effects on cancer cell lines. nih.gov
Integration with High-Throughput Screening Initiatives
High-throughput screening (HTS) allows for the rapid testing of large compound libraries against specific biological targets. Integrating this compound and a focused library of its derivatives into HTS campaigns could accelerate the discovery of new lead compounds. Its drug-like properties make it a suitable candidate for inclusion in academic and industrial screening collections. The development of a diverse library around this scaffold would enhance the chemical space explored in these screening efforts.
Application in Fragment-Based Drug Discovery (FBDD) or Virtual Screening Libraries
The principles of fragment-based drug discovery (FBDD) rely on identifying small, low-molecular-weight fragments that bind weakly to a target, which are then optimized into more potent leads. rsc.orgnih.gov The this compound structure can be deconstructed into constituent fragments, such as the 4-chloropiperidine (B1584346) or the 2-methoxyphenyl group, for screening. rsc.org
Alternatively, the entire molecule can serve as a lead-like scaffold in virtual screening libraries. nih.gov Computational methods can be used to dock the compound into the binding sites of various protein targets to predict potential interactions. researchgate.netmdpi.com Large chemical libraries, such as those from ChemDiv or the ZINC database, are frequently used for virtual screening campaigns to identify novel inhibitors. chemdiv.comresearchgate.net
| Screening Approach | Description | Application for this compound |
| Fragment-Based Screening | Screening of low molecular weight compounds (fragments) to identify hits that bind to a biological target. nih.gov | The core piperidine or substituted phenyl moieties can be included in fragment libraries. rsc.org |
| High-Throughput Screening (HTS) | Automated testing of large numbers of diverse chemical compounds for a specific biological activity. | The compound and its analogs can be added to large screening decks to identify novel biological activities. |
| Virtual Screening | Computational screening of large libraries of compounds to identify structures most likely to bind to a drug target. nih.govmdpi.com | The 3D structure of the compound can be included in virtual libraries for docking studies against various protein targets. researchgate.net |
Contributions to Structure-Based Drug Design Paradigms
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a target protein to guide the design of potent and selective inhibitors. mdpi.commdpi.com Obtaining a co-crystal structure of this compound or its analogs bound to a target protein would provide invaluable insights for further optimization. This structural information would allow for the rational design of new derivatives with improved binding affinity and selectivity by modifying the scaffold to better complement the target's binding site. The N-benzyl piperidine motif, for instance, is known to facilitate important cation-π and π-π interactions with active sites. researchgate.net
Future research in this domain would involve:
X-ray Crystallography: Determining the crystal structure of the compound bound to a relevant biological target.
Computational Modeling: Using the structural data to perform molecular dynamics simulations and free energy calculations to understand the binding thermodynamics and guide the design of next-generation compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Chloro-2-methoxyphenyl)piperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as Knoevenagel condensation or nucleophilic substitution, using piperidine derivatives and halogenated aromatic precursors. For example, similar compounds are synthesized via catalytic methods (e.g., piperidine-catalyzed reactions in toluene under reflux) . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : Controlled heating (60–100°C) minimizes side reactions.
- Purification : Column chromatography or recrystallization achieves >95% purity.
- Data Table :
| Precursor | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Chloro-2-methoxybenzaldehyde | Piperidine | 78 | 99 |
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer : Use spectroscopic and crystallographic techniques:
- NMR : H/C NMR identifies substituent positions (e.g., methoxy and chloro groups).
- X-ray diffraction : SHELX software refines crystal structures, resolving bond angles and steric effects .
- Computational modeling : DFT calculations (e.g., Gaussian) predict electronic distributions and reactive sites.
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or GPCRs using fluorescence-based assays.
- Receptor binding : Radioligand displacement studies (e.g., for serotonin or dopamine receptors).
- Cytotoxicity : MTT assays on human cell lines (IC values guide further studies).
- Key Consideration : Chlorine and methoxy groups may enhance lipophilicity and target affinity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity and selectivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Halogen swaps : Replace Cl with F, Br, or I to assess electronic and steric impacts.
- Methoxy position : Compare 2-methoxy vs. 3-methoxy derivatives for conformational effects.
- Data Analysis : Bioactivity trends from analogs (e.g., 4-(4-Fluorobenzyl)piperidine shows higher receptor affinity than chloro analogs) .
- Data Table :
| Derivative | Target IC (nM) | Selectivity Ratio |
|---|---|---|
| 4-Cl-2-OMe | 120 ± 15 | 1:5 (GPCR:AChE) |
| 4-F-2-OMe | 85 ± 10 | 1:12 |
Q. How can computational methods predict metabolic pathways and toxicity profiles?
- Methodological Answer : Use in silico tools:
- ADMET prediction : SwissADME or ProTox-II models estimate solubility, CYP450 interactions, and hepatotoxicity.
- Metabolite identification : GLORY or Meteor software simulates Phase I/II metabolism (e.g., demethylation or sulfation).
- Validation : Cross-reference with HPLC-MS data from hepatic microsome assays .
Q. What strategies resolve contradictions in biological data across studies?
- Methodological Answer : Address discrepancies via:
- Assay standardization : Control variables (e.g., cell passage number, buffer pH).
- Orthogonal validation : Confirm binding results with SPR and ITC.
- Meta-analysis : Pool data from PubChem and ChEMBL to identify consensus trends .
Q. How is crystallographic data leveraged to optimize molecular interactions in drug design?
- Methodological Answer : Utilize SHELXL-refined structures to:
- Identify binding pockets : Map hydrophobic/electrostatic surfaces (e.g., PyMOL).
- Guide mutagenesis : Modify residues in target proteins (e.g., kinases) to test docking hypotheses.
- Case Study : Piperidine derivatives with para-chloro groups show enhanced π-stacking in crystallized complexes .
Q. What safety protocols are critical for handling this compound in lab settings?
- Methodological Answer : Follow OSHA/NIOSH guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
